N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole ring substituted at the 3-position with a carboxamide group and at the 5-position with a thiophene moiety. The carboxamide nitrogen is further modified with methoxy and methyl groups.
The isoxazole-thiophene scaffold is notable for its electronic properties, enabling π-π interactions and hydrogen bonding, which are critical for binding to biological targets. The N-methoxy-N-methyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target engagement compared to other substituents.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3S/c1-12(14-2)10(13)7-6-8(15-11-7)9-4-3-5-16-9/h3-6H,1-2H3 |
InChI Key |
FVLCEMUTPXERBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CS2)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
Principle : Activation of the carboxylic acid to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine (DMHA).
Procedure :
- Acid Chloride Formation :
- Weinreb Amide Synthesis :
- The acyl chloride is dissolved in 2-methyltetrahydrofuran (2-MeTHF), and DMHA (1.1 equiv) is added.
- Potassium carbonate (2.2 equiv) in water is introduced at 0°C, and the mixture is stirred at room temperature for 1 hour.
- The organic layer is separated, dried (MgSO₄), and concentrated to afford the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Purity (HPLC) | >98% |
| Reaction Time | 3–5 hours |
| Solvent System | 2-MeTHF/H₂O (biphasic) |
Advantages : High yields, minimal purification required.
Limitations : Requires handling of corrosive SOCl₂.
Coupling Agent-Assisted Amidation
Principle : Direct coupling of the carboxylic acid with DMHA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Procedure :
- Activation :
- Amide Formation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (NMR) | >95% |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
Advantages : Avoids acyl chloride formation.
Limitations : Moderate yields; requires chromatographic purification.
Transamidation of Methyl/Ethyl Esters
Principle : Nucleophilic substitution of ester groups with DMHA.
Procedure :
- Ester Synthesis :
- Aminolysis :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (LC-MS) | >90% |
| Reaction Time | 6–8 hours |
| Temperature | −78°C to 0°C |
Advantages : Utilizes stable ester intermediates.
Limitations : Low-temperature conditions; moderate yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 89–92 | >98 | High | Excellent |
| Coupling Agent | 78–85 | >95 | Moderate | Good |
| Transamidation | 65–70 | >90 | Low | Moderate |
Optimal Route : The acyl chloride method offers the best balance of yield, purity, and scalability for industrial applications.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their structural features are summarized below:
Table 1: Structural and Functional Comparison of Isoxazole-3-carboxamides
Key Observations:
Amide Substituent: The N-methoxy-N-methyl group in the target compound likely enhances metabolic stability compared to the cyclopropyl group in Isx1, as methoxy groups resist oxidative degradation better than cyclopropane rings .
Isoxazole 5-Position Substituent :
- Thiophene (in the target compound and Isx1) contributes to electron-rich regions for π-π stacking, critical for binding to kinases or transcription factors .
- Hydroxyphenyl/methoxyphenyl groups (Compounds 63 and 46) introduce hydrogen-bonding capacity, which may enhance selectivity for mitochondrial or enzymatic targets .
Isx1 (N-cyclopropyl analog):
- Cardiac Progenitor Activation : At 16 mg/kg, Isx1 increases cardiomyocyte proliferation in mice by 2.5-fold, likely via HDAC5 phosphorylation and NeuroD1 activation .
- Neuronal Differentiation : ISX-9 (same as Isx1) promotes pancreatic beta-cell and enteroendocrine cell differentiation, suggesting conserved mechanisms across tissues .
Mitochondrial Inhibitors (Compounds 63 and 46):
- These derivatives inhibit mitochondrial function in purified mouse liver mitochondria, though specific IC50 values are unreported. The 4-fluoro-3-hydroxyphenyl group in Compound 63 may enhance binding to mitochondrial membrane proteins via polar interactions .
Thiophene-Containing Derivatives in Other Scaffolds:
- Quinoxaline-thiophene hybrids () exhibit extended conjugation for photovoltaic applications, highlighting the versatility of thiophene in electronic modulation .
- Pyridine-thiophene derivatives () show CDK2 inhibition (IC50 ~0.24–0.93 µM), underscoring thiophene’s role in kinase binding .
Biological Activity
N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features:
- Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Methoxy Group : Enhances solubility and reactivity.
- Methyl Group : Contributes to the overall electronic properties.
- Thiophene Ring : Provides an electron-rich environment that may enhance binding interactions with biological targets.
- Carboxamide Functional Group : Increases the compound's potential for biological activity through improved pharmacokinetic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been tested for its ability to inhibit the growth of pathogens, demonstrating effectiveness comparable to standard antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit tumor growth in vitro and in vivo models. The mechanism of action may involve modulation of signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of histone deacetylases (HDACs), which are crucial in cancer biology .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various preclinical models. It has been shown to reduce inflammation markers and improve symptoms in models of acute inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Cyclopropyl group instead of methoxy/methyl | Antimicrobial |
| Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Methyl ester instead of amide | Antitumor |
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole instead of thiophene | Antitubercular |
These variations illustrate how changes in substituents can significantly alter pharmacological profiles and applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- 1,3-Dipolar Cycloaddition : Between nitrile oxides and alkynes to form the isoxazole ring.
- Nucleophilic Substitution Reactions : For introducing thiophene groups.
- Coupling Reactions : To attach the carboxamide group under mild conditions.
These synthetic routes highlight the versatility in developing this compound and its analogs .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus comparable to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anticancer Activity : In a preclinical model, the compound was shown to reduce tumor size significantly compared to control groups, indicating its effectiveness as an anticancer agent. Further investigation into its mechanism revealed HDAC inhibition as a key pathway .
Q & A
Q. What are the recommended safety protocols for handling N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH/EN 166-certified respirators if aerosol generation is possible .
- Ventilation: Conduct experiments in fume hoods to prevent inhalation of dust or vapors. Avoid formation of aerosols .
- Spill Management: Isolate the area, absorb spills with inert materials (e.g., vermiculite), and dispose as hazardous waste. Prevent entry into drains .
- Storage: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizing agents .
Q. What synthetic routes are employed for preparing this compound?
Methodological Answer:
- Isoxazole Ring Formation: Cyclize β-keto esters or nitrile oxides with alkynes under Huisgen conditions. For example, react 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) at 0–5°C .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
- Characterization: Confirm structure via - and -NMR, high-resolution mass spectrometry (HRMS), and FT-IR for functional groups (e.g., C=O stretch at ~1680 cm) .
Q. How is the compound analyzed for purity and stability under varying conditions?
Methodological Answer:
- HPLC Analysis: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for biological assays .
- Stability Studies: Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Quantify degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How does this compound modulate gene expression in neural stem cells?
Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated neural stem cells. Key pathways (e.g., HDAC5 phosphorylation, neuronal differentiation markers like NeuroD1) are validated via qRT-PCR .
- Mechanistic Studies: Use CRISPR/Cas9 to knock out HDAC5 or inhibitors (e.g., trichostatin A) to assess dependency on histone deacetylase activity .
- Functional Assays: Measure neurite outgrowth in 3D collagen matrices and calcium flux using Fluo-4 AM dye .
Q. What experimental approaches assess the cardiogenic effects of this compound?
Methodological Answer:
- In Vivo Models: Inject 16 mg/kg of the compound into Nkx2.5-luc-BAC mice; monitor cardiac repair via bioluminescence imaging and echocardiography (e.g., ejection fraction improvement) .
- Proliferation Markers: Immunostain heart tissue for BrdU and ACTN2 to quantify cardiomyocyte proliferation vs. differentiation .
- Dose-Response Analysis: Test 5–20 mg/kg doses to establish EC for therapeutic efficacy and toxicity thresholds .
Q. How does the compound interact with G-protein-coupled receptors (GPCRs) like GPR68?
Methodological Answer:
- Binding Assays: Use -GTPγS binding in HEK293 cells transfected with GPR68. Compare agonist activity to known ligands (e.g., Ogerin) .
- Functional Readouts: Measure intracellular calcium flux (Fluo-4) and cAMP levels (ELISA) post-treatment .
- Gene Knockdown: Apply siRNA targeting GPR68 to confirm receptor-specific effects on apoptosis (Annexin V/PI staining) and colony formation in MDSL cells .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Assess via shake-flask method .
- Metabolic Stability: Incubate with liver microsomes; identify metabolites via UPLC-QTOF-MS. Modify methoxy groups to reduce CYP450-mediated oxidation .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; aim for <90% binding to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
